4-Ethyl-2-fluoro-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

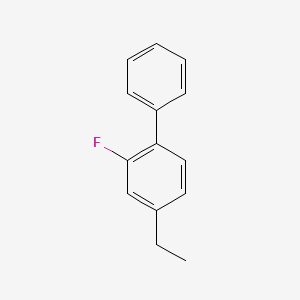

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-fluoro-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBUSPQBSWYLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363423 | |

| Record name | 4-ethyl-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55258-76-9 | |

| Record name | 4-ethyl-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2-fluoro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-fluoro-1,1'-biphenyl is a fluorinated aromatic hydrocarbon of significant interest in medicinal chemistry and drug development. It is recognized primarily as a key impurity and photoproduct of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] Understanding its chemical properties, synthesis, and biological interactions is crucial for the quality control of Flurbiprofen and for the assessment of its potential pharmacological or toxicological effects. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, methods for its synthesis and characterization, and a summary of its known biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. While some experimental values are available, many properties are currently based on predictive models.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 55258-76-9 | [2][3][4][5] |

| Molecular Formula | C₁₄H₁₃F | [2][3] |

| Molecular Weight | 200.25 g/mol | [2][3] |

| Appearance | Colorless crystal or white powder | [6] |

| Melting Point | ~70-73 °C | [6] |

| Boiling Point | ~355-360 °C (Predicted) | [6] |

| 276.8 ± 19.0 °C (Predicted) | [4] | |

| Density | 1.044 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, and toluene. | [6] |

| IUPAC Name | 4-ethyl-2-fluoro-1-phenylbenzene | [3] |

| InChI Key | GEBUSPQBSWYLBN-UHFFFAOYSA-N | [3] |

| SMILES | CCC1=CC(=C(C=C1)C2=CC=CC=C2)F | [3] |

Synthesis and Purification

The primary method for the synthesis of this compound and related fluorinated biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile and efficient route for the formation of carbon-carbon bonds between an aryl halide and an arylboronic acid.

General Experimental Protocol: Suzuki-Miyaura Coupling

A general workflow for the synthesis of biphenyl compounds via Suzuki-Miyaura coupling is depicted below.

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask, the aryl halide (e.g., 1-bromo-4-ethyl-2-fluorobenzene), arylboronic acid (e.g., phenylboronic acid), palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or sodium carbonate) are combined.

-

Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or dioxane/water), is added to the flask.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for several hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Experimental Protocols for Characterization

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of a similar compound, 4-fluoro-1,1'-biphenyl, is available and can serve as a reference.[7][8][9] The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the ethyl group, as well as C=C stretching of the aromatic rings and a C-F stretching band.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of 4-fluoro-1,1'-biphenyl is publicly available and can provide an indication of the expected fragmentation pattern.[8][10] The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (200.25 g/mol ).

Biological Relevance and Potential Signaling Pathways

The biological activity of this compound is not well-characterized. Its primary significance lies in its relationship with Flurbiprofen, where it is considered an impurity.[1][2] The presence of impurities in pharmaceutical formulations can have implications for both the efficacy and safety of the drug product.

Currently, there is no direct evidence to suggest that this compound interacts with specific biological signaling pathways. However, given its structural similarity to other biphenyl compounds, its potential for biological activity cannot be entirely dismissed. Biphenyl and its hydroxylated metabolites have been shown to exhibit some level of toxicity, including potential carcinogenicity and genotoxicity.[11] The metabolism of biphenyl compounds often proceeds through hydroxylation, which can lead to the formation of reactive intermediates.[11][12][13]

A hypothetical metabolic pathway for this compound, based on known metabolic routes of similar compounds, is presented below.

Further research is required to elucidate the specific metabolic fate and potential biological activities of this compound.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on the safety data sheets (SDS) of related biphenyl compounds, standard laboratory safety precautions should be followed.[14][15][16] This includes working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation and skin contact.

Conclusion

This compound is a compound of interest primarily due to its association with the NSAID Flurbiprofen. While its fundamental chemical properties are partially characterized, there is a notable lack of comprehensive experimental data, particularly concerning its spectroscopic characterization and biological activity. The Suzuki-Miyaura coupling reaction provides a reliable synthetic route to this and similar compounds. Future research should focus on obtaining detailed experimental data for its physical and chemical properties, elucidating its metabolic pathways, and investigating any potential pharmacological or toxicological effects to fully understand its significance in the context of drug development and safety.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 55258-76-9 [chemicalbook.com]

- 3. This compound | C14H13F | CID 1490326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 55258-76-9 [amp.chemicalbook.com]

- 5. cenmed.com [cenmed.com]

- 6. chembk.com [chembk.com]

- 7. 4-Fluoro-1,1'-biphenyl(324-74-3) IR Spectrum [chemicalbook.com]

- 8. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]

- 9. Biphenyl [webbook.nist.gov]

- 10. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]

- 11. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. bg.cpachem.com [bg.cpachem.com]

An In-depth Technical Guide to 4-Ethyl-2-fluoro-1,1'-biphenyl

CAS Number: 55258-76-9

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-2-fluoro-1,1'-biphenyl, a compound of significant interest in the pharmaceutical industry. Primarily known as an impurity of the widely used non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, this biphenyl derivative holds importance in quality control, stability studies, and analytical method development within drug manufacturing. This document delineates its chemical and physical properties, offers a detailed perspective on its synthesis, and discusses its relevance in the context of pharmaceutical research and development.

Chemical and Physical Properties

This compound is a fluorinated aromatic hydrocarbon. Its fundamental properties are summarized in the table below. It is important to note that some of the data presented are predicted values from computational models, as extensive experimental data is not always publicly available.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃F | [1] |

| Molecular Weight | 200.25 g/mol | [1] |

| CAS Number | 55258-76-9 | [1] |

| IUPAC Name | 4-ethyl-2-fluoro-1-phenylbenzene | [1] |

| Synonyms | Flurbiprofen EP Impurity F, 4-ethyl-2-fluorobiphenyl, 2-fluoro-4-ethylbiphenyl | [1] |

| Appearance | Colorless to light yellow liquid | Inferred from supplier data |

| Purity | ≥90% (commercially available as a reference standard) | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification and characterization of this compound. While complete spectra are often proprietary to chemical suppliers, the expected spectral features are outlined below based on the compound's structure and available data for similar compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and multiple signals in the aromatic region for the protons on the two phenyl rings. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and twelve distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic coupling (¹JCF). |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 200. Fragmentation patterns would likely involve the loss of the ethyl group and potentially rearrangements of the biphenyl core. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the ethyl group and aromatic rings, C=C stretching of the aromatic rings, and a strong C-F stretching band. |

Synthesis and Formation

This compound is primarily recognized as an impurity in the synthesis of Flurbiprofen.[3] Its formation can occur through side reactions during the manufacturing process of the active pharmaceutical ingredient (API) or as a degradation product. One plausible formation route is the photodegradation of Flurbiprofen.[4]

Proposed Experimental Synthesis Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 1-bromo-4-ethyl-2-fluorobenzene (1.0 equivalent) and phenylboronic acid (1.2 equivalents) in a suitable solvent system, such as a mixture of toluene and water.

-

Catalyst and Base Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove the inorganic salts. The organic layer is then dried and the solvent evaporated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Role in Drug Development

The primary significance of this compound in drug development lies in its status as a process-related impurity and potential degradation product of Flurbiprofen.[3] Regulatory agencies worldwide have stringent requirements for the identification, quantification, and control of impurities in pharmaceutical products to ensure their safety and efficacy.

Therefore, researchers and drug development professionals require well-characterized reference standards of this compound for the following critical activities:

-

Analytical Method Development: To develop and validate analytical methods (e.g., HPLC, GC) capable of detecting and quantifying this impurity in Flurbiprofen drug substances and products.

-

Quality Control: For routine quality control testing of raw materials, in-process samples, and final drug products to ensure that the level of this impurity is within acceptable limits.

-

Stability Studies: To assess the stability of Flurbiprofen under various storage conditions and to identify potential degradation pathways that may lead to the formation of this compound.

The logical workflow for managing this impurity in a drug development program is illustrated below.

Caption: Workflow for the management of this compound as a pharmaceutical impurity.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activity or interaction of this compound with signaling pathways. Its primary biological relevance is in the context of being an impurity in a pharmacologically active compound. As a standard practice in drug development, all significant impurities are assessed for their potential toxicity and pharmacological activity to ensure they do not adversely affect the safety and efficacy of the final drug product. Given its structural similarity to Flurbiprofen, it would be prudent to investigate its potential to interact with cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. However, without experimental data, any such activity remains speculative.

Conclusion

This compound is a molecule of considerable importance for the pharmaceutical industry, particularly in the context of the quality control of Flurbiprofen. A thorough understanding of its properties, synthesis, and analytical detection is essential for ensuring the safety and quality of this widely used NSAID. This technical guide provides a foundational understanding of this compound for researchers, scientists, and drug development professionals. Further research into its potential biological activities would be beneficial for a more complete toxicological and pharmacological profile.

References

4-Ethyl-2-fluoro-1,1'-biphenyl molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 4-Ethyl-2-fluoro-1,1'-biphenyl, a significant compound in pharmaceutical analysis. It is primarily known as a process impurity of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), and serves as a critical reference standard in quality control and drug development.

Molecular Structure and Properties

This compound is a fluorinated aromatic hydrocarbon. The molecule consists of two phenyl rings linked by a single bond (a biphenyl structure), with an ethyl group and a fluorine atom substituting hydrogen atoms on one of the phenyl rings at positions 4 and 2, respectively.

Molecular Formula: C₁₄H₁₃F

Molecular Weight: 200.25 g/mol [1]

IUPAC Name: 4-ethyl-2-fluoro-1-phenylbenzene[1]

The structural characteristics, particularly the fluorine substitution, can influence the molecule's chemical properties and are crucial for its identification and separation in analytical procedures.

Physicochemical Data

The following table summarizes the key physicochemical data for this compound. This information is vital for its handling, analysis, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃F | [1] |

| Molecular Weight | 200.25 g/mol | [1] |

| CAS Number | 55258-76-9 | [1][2] |

| Appearance | Colorless crystal or white powder | General knowledge |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and toluene. | General knowledge |

Note: Some physical properties like melting and boiling points are not consistently reported in publicly available literature and are often predicted. For precise values, referring to a Certificate of Analysis from a certified supplier is recommended.

Synthesis and Characterization

As a known impurity of Flurbiprofen (designated as Flurbiprofen EP Impurity F), the synthesis of this compound is often a part of the process development and impurity profiling of the active pharmaceutical ingredient (API). While specific, detailed public synthesis protocols for this particular impurity are scarce, the general approach involves multi-step organic synthesis.

A common strategy for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a substituted phenylboronic acid with a substituted aryl halide in the presence of a palladium catalyst.

Experimental Protocols

Hypothetical Synthesis via Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add 1-bromo-4-ethyl-2-fluorobenzene, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture, and perform an aqueous work-up to remove the catalyst and inorganic salts.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Analytical Characterization Protocols:

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques. As a reference standard, it is typically supplied with comprehensive analytical data.[3]

-

High-Performance Liquid Chromatography (HPLC): An HPLC method is used to determine the purity of the compound. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer) at a specific pH. Detection is usually performed using a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the arrangement of atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further aid in structural elucidation.

Logical Relationships in Analysis

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound, highlighting the relationship between its synthesis, purification, and final analytical confirmation.

This guide provides foundational knowledge on this compound for professionals in the pharmaceutical industry. For regulatory purposes and precise quantitative analysis, it is imperative to use a certified reference standard and refer to its accompanying Certificate of Analysis.

References

Synthesis of 4-Ethyl-2-fluoro-1,1'-biphenyl

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-Ethyl-2-fluoro-1,1'-biphenyl, a compound of interest in pharmaceutical research and development, notably as a known impurity of the non-steroidal anti-inflammatory drug, Flurbiprofen. This document details the most pertinent synthetic methodologies, including Suzuki-Miyaura coupling and Grignard reactions, complete with experimental protocols and characterization data.

Introduction

This compound is a fluorinated biphenyl derivative. The synthesis of such compounds is of significant interest due to the prevalence of the biphenyl motif in medicinal chemistry and materials science. The introduction of fluorine and ethyl groups can modulate the physicochemical and pharmacological properties of the parent biphenyl structure. This guide explores the primary retrosynthetic pathways and provides detailed experimental procedures for the laboratory-scale synthesis of this target compound.

Retrosynthetic Analysis

The key challenge in the synthesis of this compound is the formation of the carbon-carbon bond between the two phenyl rings. The most common and effective methods for this transformation are transition-metal-catalyzed cross-coupling reactions. The two primary retrosynthetic disconnections considered are:

-

Suzuki-Miyaura Coupling: Disconnection of the biaryl bond leads to an aryl halide and an arylboronic acid (or ester).

-

Grignard Reaction: Disconnection leads to an aryl Grignard reagent and an aryl halide.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Starting Materials

A crucial precursor for both proposed synthetic routes is an appropriately substituted benzene ring. The synthesis of 1-bromo-2-fluoro-4-ethylbenzene is a key step.

Synthesis of 1-Bromo-2-fluoro-4-ethylbenzene

A plausible route to this starting material is via the Sandmeyer reaction of 2-fluoro-4-ethylaniline.

Experimental Protocol:

-

Diazotization: To a stirred solution of 2-fluoro-4-ethylaniline (1.0 eq) in aqueous HBr (48%, 3.0 eq) at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (1.2 eq) in aqueous HBr (48%, 2.0 eq) is prepared. The cold diazonium salt solution is then added slowly to the cuprous bromide solution.

-

Work-up: The reaction mixture is heated to 60 °C for 1 hour and then cooled to room temperature. The mixture is extracted with diethyl ether. The combined organic layers are washed with aqueous NaOH and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to afford 1-bromo-2-fluoro-4-ethylbenzene.

Synthetic Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask are added 1-bromo-2-fluoro-4-ethylbenzene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: A degassed mixture of toluene and water (4:1 v/v) is added.

-

Reaction: The mixture is heated to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound.

Quantitative Data

| Parameter | Value |

| Starting Materials | 1-Bromo-2-fluoro-4-ethylbenzene, Phenylboronic Acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Potassium Carbonate |

| Solvent | Toluene/Water (4:1) |

| Reaction Temperature | 90 °C |

| Reaction Time | 12 hours |

| Typical Yield | 70-85% (estimated based on similar reactions) |

Synthetic Route 2: Grignard Reaction

The Grignard reaction provides an alternative approach to forming the biaryl bond. This method involves the preparation of an organomagnesium halide (Grignard reagent), which then acts as a nucleophile.

Caption: Experimental workflow for the Grignard synthesis.

Experimental Protocol

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) are placed. A solution of 1-bromo-2-fluoro-4-ethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The reaction is maintained at a gentle reflux.

-

Coupling Reaction: To the freshly prepared Grignard reagent, a solution of bromobenzene (1.0 eq) in anhydrous THF is added. A nickel or palladium catalyst, such as Ni(dppp)Cl₂, can be added to improve the yield of the cross-coupling product. The mixture is refluxed for 6-12 hours.

-

Work-up: The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Quantitative Data

| Parameter | Value |

| Starting Materials | 1-Bromo-2-fluoro-4-ethylbenzene, Bromobenzene, Magnesium |

| Catalyst (optional) | Ni(dppp)Cl₂ or similar |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux |

| Reaction Time | 6-12 hours |

| Typical Yield | 40-60% (estimated, can be lower due to homocoupling) |

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Technique | Data |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), and complex multiplets for the aromatic protons. |

| ¹³C NMR | Expected signals for the ethyl group carbons and the aromatic carbons, with characteristic C-F couplings. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₄H₁₃F (200.25 g/mol ). |

| Purity (HPLC) | >95% (typical for purified material) |

Note: Specific NMR spectral data can be obtained from chemical databases such as ChemicalBook for this compound (CAS 55258-76-9).[1]

Conclusion

This technical guide has outlined two primary synthetic routes for the preparation of this compound. The Suzuki-Miyaura coupling is generally the preferred method due to its milder reaction conditions, higher functional group tolerance, and typically higher yields compared to the Grignard approach. The provided protocols offer a solid foundation for the laboratory synthesis of this compound, which is valuable for researchers in medicinal chemistry and drug development for use as a reference standard or as a building block for further synthetic transformations. Careful execution of the experimental procedures and purification steps is essential to obtain the desired product in high purity.

References

Spectroscopic Profile of 4-Ethyl-2-fluoro-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-2-fluoro-1,1'-biphenyl, a key intermediate and impurity in the synthesis of pharmaceuticals. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such spectra, and a workflow for spectroscopic analysis.

Introduction

This compound (CAS No. 55258-76-9) is a substituted biphenyl compound. Its structural elucidation and purity assessment are critical in drug development and manufacturing, necessitating a thorough understanding of its spectroscopic characteristics. This guide serves as a reference for researchers engaged in the synthesis, purification, and analysis of this compound and related structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated based on the chemical structure and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.45 - 7.35 | m | 5H | - | Ar-H (unsubstituted phenyl) |

| 7.28 | t | 1H | 8.0 | Ar-H |

| 7.10 | dd | 1H | 8.0, 1.5 | Ar-H |

| 7.05 | d | 1H | 10.0 | Ar-H |

| 2.68 | q | 2H | 7.6 | -CH₂- |

| 1.25 | t | 3H | 7.6 | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 161.0 (d, J = 245 Hz) | C-F |

| 145.0 | Ar-C |

| 138.5 | Ar-C |

| 131.0 (d, J = 5 Hz) | Ar-C |

| 129.5 | Ar-C |

| 128.8 | Ar-C |

| 128.0 | Ar-C |

| 127.5 | Ar-C |

| 124.0 (d, J = 15 Hz) | Ar-C |

| 115.5 (d, J = 22 Hz) | Ar-C |

| 28.5 | -CH₂- |

| 15.8 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| -115.0 | Ar-F |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2965, 2875 | Medium | Aliphatic C-H Stretch |

| 1610, 1580, 1480 | Strong | Aromatic C=C Stretch |

| 1250 | Strong | C-F Stretch |

| 820, 760 | Strong | Aromatic C-H Bend (out-of-plane) |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 200 | 100 | [M]⁺ (Molecular Ion) |

| 185 | 80 | [M - CH₃]⁺ |

| 172 | 40 | [M - C₂H₄]⁺ |

| 157 | 30 | [M - C₂H₅ - F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay of 1 second.

-

¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. A 45° pulse angle, an acquisition time of 1 second, and a relaxation delay of 2 seconds are typically used.

-

¹⁹F NMR: Acquire the spectrum on a 470 MHz spectrometer. Use a proton-decoupled pulse sequence with a 30° pulse angle, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Use a suitable fluorine-containing reference standard if necessary.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit the solution onto a single salt plate, and allow the solvent to evaporate.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized methodologies for the analysis of this compound. While the provided data is computational, it serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the initial identification and characterization of this compound. Experimental verification of this data is strongly recommended for definitive structural confirmation.

Physical and chemical properties of 4-Ethyl-2-fluoro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-fluoro-1,1'-biphenyl is a fluorinated aromatic hydrocarbon with a biphenyl core structure. This compound is of significant interest in the pharmaceutical industry, primarily as a known impurity and photoproduct of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its characterization is crucial for the quality control and stability studies of Flurbiprofen-containing formulations. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with relevant experimental protocols and safety information.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are essential for its handling, purification, and analytical identification.

Identifiers and General Properties

| Property | Value | Source(s) |

| CAS Number | 55258-76-9 | [3] |

| Molecular Formula | C₁₄H₁₃F | [1][3][4] |

| Molecular Weight | 200.25 g/mol | [1][3] |

| IUPAC Name | 4-ethyl-2-fluoro-1-phenylbenzene | [3] |

| Synonyms | Flurbiprofen Impurity F, 2-fluoro-4-ethylbiphenyl | [1][3] |

| InChI | InChI=1S/C14H13F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | [1][3] |

| InChIKey | GEBUSPQBSWYLBN-UHFFFAOYSA-N | [1][3] |

| SMILES | CCC1=CC(=C(C=C1)C2=CC=CC=C2)F | [1][3] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless crystal or white powder; Colorless to light yellow Liquid | [1][5] |

| Melting Point | ~70-73 °C | [5] |

| Boiling Point | ~276.8 ± 19.0 °C (Predicted); ~355-360 °C | [1][5] |

| Density | 1.044 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol, acetone, and toluene. | [5] |

Spectroscopic Data Analysis

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not widely published in detail, related structures provide insight into expected chemical shifts and coupling constants. For instance, in a similar fluorinated biphenyl derivative, the carbon-fluorine coupling constants (¹J C-F, ²J C-F, ³J C-F) are characteristic and can be used for definitive assignment.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretching (ethyl group): ~2965-2850 cm⁻¹

-

Aromatic C=C stretching: ~1600, 1500, 1450 cm⁻¹

-

C-F stretching: ~1250-1100 cm⁻¹ (strong absorption)

-

C-H bending (out-of-plane): ~900-675 cm⁻¹, indicative of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 200. Fragmentation would likely involve the loss of the ethyl group (M-29) and potentially cleavage of the biphenyl bond.

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via cross-coupling reactions. The Suzuki-Miyaura reaction is a widely used and efficient method for forming the C-C bond between the two phenyl rings.[7]

A general synthetic workflow would involve:

-

Starting Materials: An appropriately substituted arylboronic acid (e.g., phenylboronic acid) and a fluorinated ethyl-substituted aryl halide (e.g., 1-bromo-4-ethyl-2-fluorobenzene).

-

Catalyst System: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly employed.

-

Base and Solvent: A base (e.g., potassium carbonate, sodium carbonate) and a suitable solvent system (e.g., toluene, tetrahydrofuran, water) are required.

-

Reaction Conditions: The mixture is typically heated under an inert atmosphere to facilitate the coupling reaction.

-

Purification: The final product is purified using techniques like column chromatography or crystallization.[5]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

As an intermediate in organic synthesis, this compound can participate in several types of reactions:[5]

-

Electrophilic Aromatic Substitution: The biphenyl ring system can undergo further substitution, with the positions directed by the existing ethyl and fluoro groups.

-

Nucleophilic Substitution: While the C-F bond is strong, nucleophilic substitution can occur under specific conditions.

-

Oxidation/Reduction: The ethyl group and aromatic rings can be modified through oxidation or reduction reactions.

Experimental Protocols

General Protocol for Suzuki Coupling Synthesis

This protocol is a generalized procedure based on common methodologies for biphenyl synthesis.[8]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl halide (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water) and a base (e.g., K₂CO₃, 2.0 eq.).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol for Spectroscopic Analysis

A standardized workflow is essential for reproducible characterization.

Caption: Standard workflow for the analytical characterization of the title compound.

Safety and Handling

Proper safety precautions are necessary when working with this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat to prevent skin and eye contact.[5]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment.[9]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[5]

Conclusion

This compound is a compound of significant analytical importance in the pharmaceutical sciences. This guide has provided a detailed overview of its chemical identifiers, physical properties, spectroscopic characteristics, and synthetic methodologies. The structured data and experimental workflows serve as a valuable resource for researchers involved in drug development, quality control, and synthetic chemistry.

References

- 1. This compound | 55258-76-9 [amp.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C14H13F | CID 1490326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]

- 9. 55258-76-9|this compound|BLD Pharm [bldpharm.com]

Technical Guide: Safety and Handling of 4-Ethyl-2-fluoro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-fluoro-1,1'-biphenyl is a fluorinated biphenyl compound. It is recognized as a process impurity in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1] Due to its potential presence in a pharmaceutical product, understanding its safety profile and handling requirements is crucial for researchers, scientists, and professionals involved in drug development and quality control. This technical guide provides a comprehensive overview of the available safety data, handling procedures, and physicochemical properties of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties is fundamental for the safe handling and storage of any chemical compound. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃F | PubChem[1] |

| Molecular Weight | 200.25 g/mol | PubChem[1] |

| CAS Number | 55258-76-9 | PubChem[1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |

| Boiling Point | 276.8 ± 19.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.044 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| InChIKey | GEBUSPQBSWYLBN-UHFFFAOYSA-N | PubChem[1] |

Hazard Identification and Classification

| Hazard Class | GHS Hazard Statement Code | Hazard Statement |

| Skin Irritation | H315 | Causes skin irritation.[3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |

| Specific target organ toxicity — Single exposure (Respiratory system) | H335 | May cause respiratory irritation.[3][4] |

| Hazardous to the aquatic environment — Acute hazard | H400 | Very toxic to aquatic life.[4] |

| Hazardous to the aquatic environment — Long-term hazard | H410 | Very toxic to aquatic life with long lasting effects.[3][4] |

Signal Word: Warning[4]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5]

-

Personal Protective Equipment (PPE) :

-

Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate action is critical. The following first aid measures are recommended based on the potential hazards of similar compounds.

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][8]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][8]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[7][8]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire and Explosion Hazard Data

-

Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards Arising from the Chemical : Combustion may produce carbon oxides (CO, CO₂) and hydrogen fluoride.

-

Fire-Fighting Procedures : Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1).

-

Environmental Precautions : Prevent the substance from entering drains and waterways.[9]

-

Methods for Cleaning Up : Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Toxicological Information

Experimental Protocols

Synthesis of Related Fluorinated Biphenyl Compounds

While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a general method for the synthesis of similar fluorinated biphenyl compounds involves the Suzuki-Miyaura cross-coupling reaction. The following is an illustrative protocol adapted from the synthesis of a related compound.

Reaction: Suzuki-Miyaura Coupling

Reactants:

-

Aryl halide (e.g., 1-bromo-2-fluoro-4-ethylbenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., a mixture of toluene and water)

Procedure:

-

To a reaction flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup to remove the catalyst and inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Signaling Pathways

There is currently no available information in the searched literature regarding the specific biological signaling pathways affected by this compound. Given its structural similarity to Flurbiprofen, it might be hypothesized to interact with the cyclooxygenase (COX) enzymes, but this has not been experimentally verified. Further research is required to elucidate its biological activity.

Disclaimer

This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with one. The user is responsible for conducting their own risk assessment and implementing appropriate safety measures.

References

- 1. This compound | C14H13F | CID 1490326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 55258-76-9 [amp.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. chemview.epa.gov [chemview.epa.gov]

- 9. fishersci.com [fishersci.com]

The Biological Activity of Fluorinated Biphenyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into biphenyl scaffolds has emerged as a powerful strategy in medicinal chemistry, leading to the development of compounds with a wide spectrum of biological activities. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the potency, selectivity, metabolic stability, and pharmacokinetic profile of biphenyl-based drug candidates. This technical guide provides an in-depth overview of the biological activities of fluorinated biphenyl compounds, with a focus on their applications as anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents. Detailed experimental protocols for key biological assays, quantitative structure-activity relationship data, and visualizations of relevant signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Role of Fluorine in Biphenyl Drug Discovery

Biphenyl moieties are prevalent structural motifs in a diverse range of biologically active compounds.[1] The ability to introduce fluorine atoms at specific positions on the biphenyl rings offers a versatile tool to modulate their biological properties. Fluorination can lead to several advantageous effects:

-

Enhanced Metabolic Stability: The high bond energy of the C-F bond can block metabolically susceptible positions, thereby increasing the half-life of the drug.[2]

-

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[3]

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

These benefits have spurred the investigation of fluorinated biphenyls across various therapeutic areas, leading to the identification of potent inhibitors of enzymes and modulators of cellular signaling pathways.

Synthesis of Fluorinated Biphenyl Compounds

The Suzuki-Miyaura cross-coupling reaction is a widely employed and efficient method for the synthesis of fluorinated biphenyl compounds. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling:

-

Reaction Setup: To a pressure tube, add the fluorinated aryl bromide (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base such as potassium phosphate (K₃PO₄) (1.5 eq.).

-

Solvent: Add a mixture of dioxane and water (typically in a 3:1 v/v ratio).

-

Catalyst: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 1.5 mol %).

-

Reaction Conditions: Seal the pressure tube and heat the reaction mixture at 105 °C for approximately 8.5 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane and ethyl acetate).

Biological Activities of Fluorinated Biphenyl Compounds

Fluorinated biphenyls have demonstrated a broad range of biological activities. This section will detail their applications in oncology, inflammation, infectious diseases, and other therapeutic areas, supported by quantitative data.

Anti-Cancer Activity

Fluorinated biphenyl derivatives have shown promise as anti-cancer agents, often by targeting key enzymes in cancer cell metabolism. One such target is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis, which is often overexpressed in various cancers.[4][5]

| Compound ID | Target | Assay | IC₅₀ (nM) | Cell Line | Reference |

| 1a | ACC1 | Enzyme Assay | ~10,000 | - | [6] |

| 1b | ACC1 | Enzyme Assay | ~10,000 | - | [6] |

| 1c | ACC1 | Enzyme Assay | ~10,000 | - | [6] |

| 9 | CYP17 | Enzyme Assay | 131 | - | [7] |

Inhibition of ACC in cancer cells can disrupt the WNT and Hedgehog signaling pathways by reducing the lipidation required for the function of key signaling proteins.[4][8] This can lead to a decrease in the expression of target genes involved in cell proliferation and survival.[9]

Anti-Inflammatory Activity

Fluorinated biphenyl compounds have been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS). Overproduction of NO is a hallmark of chronic inflammation.

The transcription factor NF-κB is a central regulator of inflammation.[10] Upon stimulation by inflammatory signals like LPS, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[6][11] Anti-inflammatory compounds can inhibit this pathway at various points.

Antimicrobial Activity

Certain fluorinated biphenyl compounds have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but often involves disruption of essential cellular processes in the microorganisms.

| Compound ID | Organism | Assay | MIC (µg/mL) | Reference |

| (S)-3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid | S. aureus MDC 5233 | Broth Microdilution | ≤ 0.5 - 14.4 (mg/L) | [1] |

| (S)-3-([1,1':4',1''-terphenyl]-4-yl)-2-aminopropanoic acid | S. aureus MDC 5233 | Broth Microdilution | ≤ 0.5 - 14.4 (mg/L) | [1] |

Antiviral Activity: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant area of research for fluorinated biphenyls is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[12] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.[13][14]

| Compound ID | Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | SI | Reference |

| JK-4b | WT HIV-1 | MT-4 | 1.0 | 2.08 | 2059 | [8][12] |

| 5t | WT HIV-1 | MT-4 | 1.8 | 117 | 66,443 | [8][12] |

| 5m | WT HIV-1 | MT-4 | 2.3 | >220 | 95,854 | [8] |

| Etravirine | WT HIV-1 | MT-4 | 2.9 | >4.7 | >1600 | [8] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

NNRTIs, including fluorinated biphenyl derivatives, function by binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[15] This binding event locks the enzyme in an inactive conformation, thereby preventing the polymerization of viral DNA.

Detailed Experimental Protocols

This section provides detailed protocols for the key biological assays mentioned in this guide.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[16]

-

Cell Culture: Culture the desired cell line (e.g., HepG2 for general cytotoxicity, or the specific cancer cell line of interest) in appropriate medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare a stock solution of the fluorinated biphenyl compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ or CC₅₀ value.

Anti-Cancer: Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay measures the activity of ACC by detecting the production of ADP.[17]

-

Reaction Principle: ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a reaction that consumes ATP and produces ADP. The amount of ADP produced is proportional to the enzyme activity.

-

Assay Procedure (using a commercial kit like ADP-Glo™):

-

Prepare a reaction mixture containing ACC enzyme, ATP, acetyl-CoA, and bicarbonate in a suitable buffer.

-

Add the fluorinated biphenyl inhibitor at various concentrations to the reaction mixture in a 96-well plate. Include a no-inhibitor control.

-

Initiate the reaction and incubate at the optimal temperature for a defined period.

-

Stop the enzymatic reaction and add the ADP-Glo™ Reagent to convert the remaining ATP to light.

-

Add the Kinase Detection Reagent to convert the ADP produced to ATP, which then generates a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ACC activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Anti-Inflammatory: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.[18][19]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Assay Procedure:

-

Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of the fluorinated biphenyl compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

After incubation, collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

-

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percent inhibition of NO production for each compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Assay Procedure:

-

Prepare two-fold serial dilutions of the fluorinated biphenyl compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 16-20 hours.

-

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral: HIV-1 Reverse Transcriptase Inhibition Assay

This colorimetric assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.[22][23]

-

Assay Principle: A template/primer hybrid is immobilized on a streptavidin-coated microplate. Recombinant HIV-1 RT synthesizes a DNA strand incorporating DIG-labeled dUTP. The amount of incorporated DIG is detected using an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.

-

Assay Procedure:

-

To streptavidin-coated wells, add the reaction mixture containing the template/primer and dNTPs (including DIG-dUTP and biotin-dUTP).

-

Add serially diluted fluorinated biphenyl compound, a positive control (e.g., Nevirapine), or a solvent control to the appropriate wells.

-

Initiate the reaction by adding recombinant HIV-1 RT to all wells except the negative control.

-

Incubate the plate at 37°C for 1-2 hours.

-

Wash the wells to remove unincorporated nucleotides.

-

Add an Anti-DIG-peroxidase conjugate and incubate.

-

Wash the wells and add a peroxidase substrate to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Conclusion

Fluorinated biphenyl compounds represent a rich and versatile class of molecules with significant potential in drug discovery. The strategic incorporation of fluorine can lead to substantial improvements in biological activity and pharmacokinetic properties. This guide has provided a comprehensive overview of the diverse biological activities of these compounds, supported by quantitative data, mechanistic insights through signaling pathway diagrams, and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and scientists working to develop the next generation of therapeutics based on the fluorinated biphenyl scaffold. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly continue to yield novel and effective drug candidates for a wide range of diseases.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulation, regulation, and inflammaging interventions of natural compounds on nuclear factor kappa B (NF-kB) pathway: a comprehensive review | Semantic Scholar [semanticscholar.org]

- 4. Acetyl-CoA carboxylase inhibitors attenuate WNT and Hedgehog signaling and suppress pancreatic tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The acetyl-CoA carboxylase enzyme: a target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 15. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) [mdpi.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. xpressbio.com [xpressbio.com]

The Formation of 4-Ethyl-2-fluoro-1,1'-biphenyl from the Photodegradation of Flurbiprofen: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID), exhibits photosensitivity, degrading into various photoproducts upon exposure to light. This technical guide delves into the formation of a specific photoproduct, 4-Ethyl-2-fluoro-1,1'-biphenyl. This document provides a comprehensive overview of the photochemical processes involved, detailed experimental methodologies for studying Flurbiprofen's photodegradation, and available data on the resulting photoproducts. The information is intended to support researchers and professionals in the fields of drug development, pharmaceutical stability, and safety assessment.

Introduction

Flurbiprofen, chemically known as (±)-2-(2-fluoro-4-biphenylyl)propionic acid, is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, its susceptibility to degradation under photolytic stress is a critical consideration for its formulation, packaging, and therapeutic use. The photodegradation of Flurbiprofen leads to the formation of a complex mixture of photoproducts, one of which has been identified as this compound.[2] Understanding the mechanisms of formation, and the chemical and toxicological profiles of these photoproducts is paramount for ensuring the safety and efficacy of Flurbiprofen-containing pharmaceuticals.

Photochemical Degradation of Flurbiprofen

The photodegradation of Flurbiprofen is initiated by the absorption of light, which leads to the cleavage of the C-C bond alpha to the carbonyl group.[3] This primary photochemical event is followed by a series of secondary reactions, including decarboxylation and esterification, resulting in the formation of multiple photoproducts.[4] Studies involving the irradiation of Flurbiprofen in methanol have identified as many as eleven major photoproducts through gas chromatography-mass spectrometry (GC-MS).[4]

Proposed Formation Pathway of this compound

The formation of this compound from Flurbiprofen is believed to occur through a photodegradation pathway involving decarboxylation. The initial photo-induced cleavage of the propionic acid side chain is followed by the loss of a carboxyl group, leading to the formation of a radical intermediate. This intermediate can then be stabilized through various reactions, including the formation of the ethyl group at the 4-position of the biphenyl ring.

Caption: Proposed pathway for the formation of this compound.

Experimental Protocols

The identification and analysis of Flurbiprofen's photoproducts necessitate specific and sensitive analytical methodologies. The following sections detail the key experimental protocols adapted from the literature.

Photodegradation Study

A common experimental setup for studying the photodegradation of Flurbiprofen involves the irradiation of a solution of the drug in a suitable solvent.[4]

Experimental Workflow:

Caption: Workflow for photodegradation sample preparation and analysis.

Detailed Methodology:

-

Solution Preparation: A 10 mM solution of Flurbiprofen is prepared in a solvent such as methanol or ethanol.[4]

-

Irradiation: The solution is then irradiated using a photochemical reactor equipped with low-pressure quartz mercury lamps, with a specific wavelength such as 306 nm.[4]

-

Sample Analysis: The irradiated samples are subsequently analyzed to identify and quantify the photoproducts.

Analytical Methods for Photoproduct Identification

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques used for the separation and identification of Flurbiprofen's photoproducts.[4]

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To separate the various photoproducts from the parent drug and other components in the mixture.

-

Typical Conditions: A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile, methanol, and an acidic aqueous solution.[4] UV detection is typically set at a wavelength where Flurbiprofen and its photoproducts exhibit significant absorbance.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To identify the chemical structures of the separated photoproducts.

-

Typical Conditions: The eluent from the GC is introduced into a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of each compound, allowing for structural elucidation.[4]

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data specifically for the yield of this compound from the photodegradation of Flurbiprofen. While studies have identified its presence, the exact percentage of its formation relative to other photoproducts has not been extensively reported.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃F | [5] |

| Molecular Weight | 200.25 g/mol | [5] |

| CAS Number | 55258-76-9 | [5] |

Biological Activity and Signaling Pathways

To date, there is no specific information available in the scientific literature regarding the biological activity or the engagement of specific signaling pathways by this compound. The toxicological and pharmacological profiles of this particular photoproduct remain an area for future research. The potential for photoproducts to exhibit different biological activities than the parent drug underscores the importance of such investigations.

Conclusion and Future Directions

The formation of this compound as a photoproduct of Flurbiprofen highlights the importance of understanding the photodegradation pathways of pharmaceuticals. While its identification has been established, further research is required to quantify its formation under various conditions and to elucidate its biological and toxicological properties. Such studies are crucial for the comprehensive safety assessment of Flurbiprofen and for the development of stable pharmaceutical formulations. Future research should focus on:

-

Quantitative analysis: Determining the yield of this compound under different light sources, intensities, and in various solvent systems.

-

Toxicological assessment: Investigating the in vitro and in vivo toxicity of this compound.

-

Pharmacological profiling: Screening for any potential therapeutic or adverse effects of this photoproduct.

By addressing these knowledge gaps, the pharmaceutical industry can better ensure the quality, safety, and efficacy of Flurbiprofen-containing products.

References

The 2-Fluoro-1,1'-biphenyl Scaffold: A Versatile Core for Medicinal Chemistry Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-fluoro-1,1'-biphenyl scaffold is a privileged structural motif in medicinal chemistry, most notably recognized as the core of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen. The incorporation of a fluorine atom at the 2-position of the biphenyl system imparts unique conformational and electronic properties that can significantly enhance a molecule's pharmacological profile, including metabolic stability and binding affinity. This technical guide explores the potential applications of the 4-Ethyl-2-fluoro-1,1'-biphenyl core and its derivatives in drug discovery, with a primary focus on its role in the development of anti-inflammatory agents. While specific biological data on this compound itself is limited, this document will leverage the extensive research on its close analogue, Flurbiprofen, to illustrate the therapeutic potential of this chemical scaffold. We will delve into its synthesis, mechanism of action, and the structure-activity relationships of its derivatives, providing a comprehensive resource for researchers in the field.

Introduction: The Significance of the Fluorinated Biphenyl Core